Bicyclo[3.2.0]hepta-1,4-dien-3-one
Description
Properties
CAS No. |
51577-33-4 |
|---|---|
Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
InChI Key |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)C=C21 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method involves the thermal cyclization of 3-hydroxy-6-alkenoic acids. This approach, patented by, proceeds via intramolecular esterification followed by elimination to form the bicyclic framework. The acid substrate reacts with acetic anhydride and potassium acetate under reflux (100–140°C), inducing cyclization (Fig. 1).
Key steps :
- Activation : The hydroxyl group of 3-hydroxy-6-alkenoic acid is acetylated by acetic anhydride, forming a mixed anhydride intermediate.
- Cyclization : Heating promotes nucleophilic attack by the α,β-unsaturated carbonyl on the acetylated oxygen, closing the bicyclo[3.2.0] system.
- Elimination : Loss of acetic acid generates the conjugated dienone structure.
Optimization Parameters
Data from Example 1 in illustrates optimized conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 115–125°C | Maximizes rate while minimizing decomposition |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Molar Ratio (Acid:Anhydride:Acetate) | 1:9:2 | Balances activation and base scavenging |
| Solvent | None (neat conditions) | Simplifies purification |
Under these conditions, 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one was obtained in 82% yield with 98:2 regioselectivity.
Photochemical Synthesis
[2+2] Cycloaddition Strategies
EvitaChem reports photochemical methods utilizing dichloromethane (CH$$2$$Cl$$2$$) as the solvent. Irradiation of enone precursors at 254 nm induces intramolecular [2+2] cycloaddition, forming the bicyclic skeleton. This method benefits from mild conditions but requires precise wavelength control.
Example Protocol :
Solvent Effects
CH$$2$$Cl$$2$$’s low boiling point (40°C) facilitates product isolation via rotary evaporation. Polar solvents like THF reduce yields by stabilizing charge-separated intermediates.
Comparative Analysis of Methods
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
Scientific Research Applications
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
Mechanism of Action
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Bicyclo[3.2.0] Systems
Key Findings :
- The endo conformation dominates in bicyclo[3.2.0] systems due to reduced steric strain, as confirmed by electron diffraction studies .
- The ketone group in this compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to non-ketone analogs like Bicyclo[3.2.0]hepta-2,6-diene .
- Thia-analogs (e.g., 3-thiabicyclo[3.2.0]hepta-1,4-diene) exhibit greater delocalization due to sulfur’s polarizability, enabling unique cycloaddition pathways .
Table 2: Reactivity Profiles of Bicyclo[3.2.0] Derivatives
Key Findings :
- This compound participates in stereoselective cycloadditions with dichloroketene to form spiro-oxiranes, critical for prostaglandin synthesis .
- Methyl-substituted analogs (e.g., 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one) exhibit enhanced stability and reactivity in alkylation reactions, enabling scalable synthesis of natural product precursors .
Key Findings :
- Linear diarylheptanoids (e.g., hepta-1,4-dien-3-one derivatives) demonstrate micromolar anticancer activity, likely due to Michael acceptor properties targeting cellular thiols .
Stability and Physicochemical Properties
- Aqueous Stability: Linear hepta-1,4-dien-3-ones (e.g., hirsutenone) show moderate stability in aqueous media (t1/2 ~4 hours at pH 7.4), while bicyclic analogs like this compound are highly sensitive to hydrolysis due to ring strain .
- Thermal Stability: Bicyclo[3.2.0] systems decompose above 150°C, whereas diarylheptanoids (e.g., 1,7-bis(3,4-dihydroxyphenyl)hepta-1,4-dien-3-one) remain stable up to 250°C due to extended conjugation .
Q & A
Q. What ethical and reproducibility standards must be prioritized when reporting bicyclic compound research?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail: provide NMR spectra, crystallographic data, and computational parameters in supplementary materials. Replicate key experiments (e.g., synthesis, conformational analysis) with independent trials to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
